molecular formula C10H10F3N3O B2987955 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one CAS No. 923178-17-0

4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one

Cat. No.: B2987955
CAS No.: 923178-17-0
M. Wt: 245.205
InChI Key: JLXAJWSULIVPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one is a heterocyclic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one typically involves the reaction of 5-(trifluoromethyl)pyridine-2-amine with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyridine-2-amine
  • 2-(Trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)piperazine

Uniqueness

4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one is unique due to the presence of both a trifluoromethyl group and a piperazine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O/c11-10(12,13)7-1-2-8(15-5-7)16-4-3-14-9(17)6-16/h1-2,5H,3-4,6H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXAJWSULIVPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Piperazinone (1.16 g, 11.6 mmol), 2-chloro-5-(trifluoromethyl)pyridine (2.10 g, 11.6 mmol) and i-Pr2NEt (4.6 g, 6.4 mL, 36 mmol) were heated at reflux for 40 h in acetonitrile (60 mL). The mixture was concentrated, and the residue was purified by column chromatography (40 g ISCO column eluting with methylene chloride and a 10:1 methanol/ammonium hydroxide mixture; gradient 100% methylene chloride to 90% methylene chloride) to provide the title compound (370 mg, 13%) as a yellow powder: ESI MS m/z 246 [M+H]+.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
13%

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